molecular formula C6H5F2NO3 B2809245 Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate CAS No. 1627894-72-7

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate

Cat. No. B2809245
CAS RN: 1627894-72-7
M. Wt: 177.107
InChI Key: OOUMYYCQUBXUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N or S . This field of research has seen significant advancements due to the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Future Directions

Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . The future directions in this field could involve further advancements in the synthesis methods and exploration of new applications in pharmaceuticals and other fields.

properties

IUPAC Name

methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMYYCQUBXUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of copper(II) bromide (5.95 g, 26.6 mmol) in DCM (50 ml) was added hexamethylenetetramine (3.73 g, 26.6 mmol, Aldrich) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (4.0 ml, 26.8 mmol, Aldrich). After 20 min a solution of methyl 2-(difluoromethyl)-4,5-dihydrooxazole-4-carboxylate (1.59 g, 8.88 mmol) in DCM (5 mL) was added and the reaction mixture was allowed to warm to rt and stirred for 2 h. The mixture was filtered and the filtrate was concentrated to dryness. The residue was partitioned between EtOAc and 1:1 satd NH4Cl-conc NH4OH. The aqueous layer was extracted with EtOAc (3×) and the combined organic layers were washed consecutively with 1:1 satd NH4Cl-conc NH4OH (1×), 10% citric acid (1×), satd NaHCO3 (1×) and brine (1×). The organic layer was dried over MgSO4. The filtrate was purified by silica gel flash chromatography, eluting with 25% EtOH/EtOAc:hexanes (0:1→1:0) to give 708 mg (45%) of a white crystalline solid. MS m/z=178 [M+H]+. Calculated for C6H5F2NO3:177.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
methyl 2-(difluoromethyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
1.59 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.95 g
Type
catalyst
Reaction Step Four

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